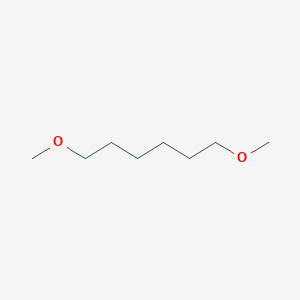
1,6-Dimethoxyhexane
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1,6-Dimethoxyhexane and related compounds often involves methods such as ozonolysis or condensation reactions. For example, the ozonolysis of 1,2-dimethoxyethylene can produce trans-3,6-dimethoxy-1,2,4,5-tetroxane, which shares a similar methoxy substituent pattern (Chiang, Butler, & Kuczkowski, 1988). Additionally, synthesis routes for related dimethoxy compounds often employ various reactions to achieve the desired molecular structures, demonstrating the versatility of synthetic methods in this chemical domain (Deng, Wang, & Danheiser, 2015).
Molecular Structure Analysis
The molecular structure of 1,6-Dimethoxyhexane and similar molecules has been studied using techniques such as X-ray diffraction and NMR spectroscopy. These studies reveal the conformational and bonding properties of the molecules, providing insight into their stability and reactivity (Soldatenko, Sterkhova, & Lazareva, 2019).
Chemical Reactions and Properties
Chemical reactions involving 1,6-Dimethoxyhexane and derivatives can vary widely, from ozonolytic cleavage to cyclopolymerization, demonstrating the compound's reactivity and potential for forming a variety of products. These reactions underscore the chemical versatility and potential utility of 1,6-Dimethoxyhexane as a precursor in organic synthesis (Claus & Schreiber, 2003).
Physical Properties Analysis
The physical properties of 1,6-Dimethoxyhexane, such as solubility and phase behavior, can be influenced by its molecular structure. Studies involving conformational analysis in liquid crystalline phases offer insights into how the molecule's structure affects its physical properties in different solvents and temperatures (Sasanuma, 2000).
Chemical Properties Analysis
The chemical properties of 1,6-Dimethoxyhexane include its reactivity in various chemical reactions and its interaction with other molecules. Theoretical studies and experimental research provide a foundation for understanding these properties, revealing how structural features influence reactivity and stability (Jorge, Gómez-Vara, Cafferata, & Castro, 2001).
Wissenschaftliche Forschungsanwendungen
Conformational Analysis in Liquid Crystalline Phases : 1,6-Dimethoxyhexane has been used in studies involving conformational analysis of chain molecules in liquid crystalline phases. It's particularly useful in understanding the behavior of solute chains in nematic liquid crystal solvents like MBBA (4′-methoxybenzylidene-4-n-butylaniline). The studies reveal that solute chains in such environments are more rigid and extended than in their free state, which is crucial for understanding molecular interactions in liquid crystals (Sasanuma, 2000).
High-Performance Lithium-Metal Batteries : In the field of battery technology, 1,6-Dimethoxyhexane has been used as a solvent molecule in electrolyte designs to enhance lithium metal battery cyclability. Its structure contributes to electrolyte stability and helps achieve high Coulombic efficiency and oxidative stability in Li-metal batteries (Wang et al., 2021).
Testicular Toxicity Studies : In toxicological research, 1,6-Dimethoxyhexane has been identified as a testicular toxicant. Studies on its effects on rat testes have led to the identification of several proteins that are impacted by its exposure, providing insights into chemically induced perturbations of spermatogenesis (Pelletier et al., 2007).
Material Synthesis : It is also used in the synthesis of various compounds, such as dimethylhexane-1,6-dicarbamate, under specific conditions like microwave irradiation, highlighting its role in facilitating chemical reactions and material synthesis (Zheng, 2014).
Electrochemical Studies : 1,6-Dimethoxyhexane has been involved in electrochemical studies, such as the reduction of 1,6-dibromohexane at silver cathodes in dimethylformamide, providing insights into the reduction mechanisms of organic compounds (Martin et al., 2015).
Wirkmechanismus
Target of Action
It belongs to the class of organic compounds known as dialkyl ethers . These compounds are known to interact with various biological targets, depending on their specific structure and the functional groups they carry.
Pharmacokinetics
It’s known that the compound has a molecular weight of 1462273 , which could influence its absorption and distribution in the body. The presence of the ether functional group could potentially affect its metabolism and excretion.
Result of Action
One study has reported testicular toxicity in animals exposed to 1,6-dimethoxyhexane
Eigenschaften
IUPAC Name |
1,6-dimethoxyhexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2/c1-9-7-5-3-4-6-8-10-2/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHQUHIMIVEQFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30337391 | |
| Record name | 1,6-Dimethoxyhexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30337391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Dimethoxyhexane | |
CAS RN |
13179-98-1 | |
| Record name | 1,6-Dimethoxyhexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13179-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-Dimethoxyhexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013179981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,6-Dimethoxyhexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30337391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexane, 1,6-dimethoxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary toxicological concerns associated with 1,6-dimethoxyhexane?
A: Research indicates that 1,6-dimethoxyhexane exhibits significant testicular toxicity in animal models. [, ] This toxicity manifests as a reduction in testis and thymus weight, degeneration of seminiferous tubules, and decreased sperm density. [, ] Evidence suggests this toxicity stems from its metabolism into methoxyacetic acid (MAA), a known testicular toxicant. [, ]
Q2: How does 1,6-dimethoxyhexane interact with biological systems at the cellular level?
A: While 1,6-dimethoxyhexane itself might not directly interact with cellular components, its metabolite, methoxyacetic acid (MAA), is believed to exert toxicity by interfering with histone deacetylase activity. [] This interference disrupts critical cellular processes, particularly in rapidly dividing cells like those in the testes, leading to the observed testicular toxicity.
Q3: Beyond toxicity, what other properties of 1,6-dimethoxyhexane have been investigated?
A: Researchers have explored the conformational behavior of 1,6-dimethoxyhexane in liquid crystal environments using techniques like deuterium NMR spectroscopy. [, ] These studies reveal that the molecule exhibits conformational flexibility and can adopt different spatial arrangements depending on the surrounding environment.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




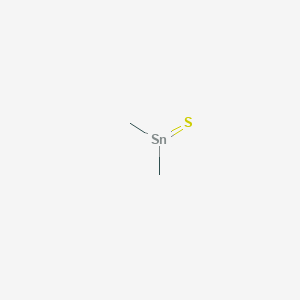



![2-[2-(1H-imidazol-2-yl)ethyl]-1H-imidazole](/img/structure/B77620.png)
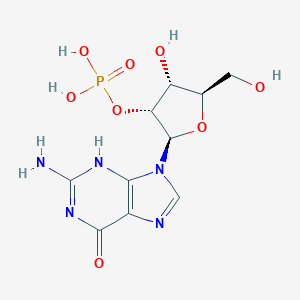
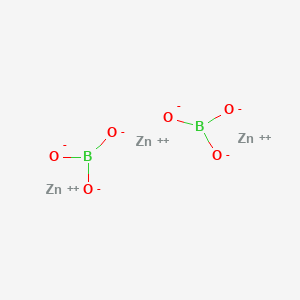


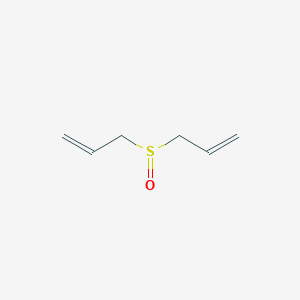

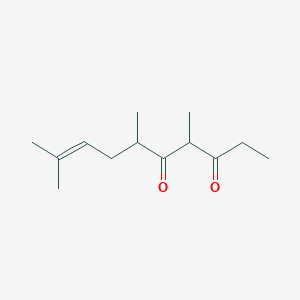
![1H-Indolium, 1-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-2,3-dihydro-2-methyl-, chloride (1:1)](/img/structure/B77634.png)